molecular formula C30H20N2O9S B2828894 Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate CAS No. 448199-75-5

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

Cat. No. B2828894
CAS RN: 448199-75-5
M. Wt: 584.56
InChI Key: RINXITHHPDIRAH-UHFFFAOYSA-N
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Description

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate, commonly known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a potent inhibitor of chloride ion channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological processes.

Scientific Research Applications

Catalyst Efficiency in Cross-Coupling Reactions

Nickel complexes, acting as catalysts for aryl C-O bond activation in phenol derivatives, represent a significant area of application. These complexes are developed to improve the efficiency of cross-coupling reactions, which are fundamental in creating complex molecules for various scientific purposes. The research indicates that nickel-catalyzed processes involving phenyl sulfonates and phenyl esters, among others, can be optimized through a pathway involving a five-centered transition state. This pathway enhances the nucleophilicity of nickel and facilitates the aryl C-O bond oxidative addition, crucial for efficient cross-coupling reactions (Uthayopas & Surawatanawong, 2019).

Anticancer Activity of 1,4-Naphthoquinone Derivatives

Another significant application area is the synthesis and evaluation of 1,4-naphthoquinone derivatives for their anticancer activity. These derivatives have shown remarkable cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. Compounds synthesized from phenylaminosulfanyl-1,4-naphthoquinone derivatives exhibited potent cytotoxic activity, with some displaying low toxicity towards normal human kidney HEK293 cells. The mechanism through which these compounds induce apoptosis and cell cycle arrest at the G1 phase, potentially via upregulation of caspase-3 and caspase-7 proteins, is a key area of interest. This research underscores the potential of these compounds as potent agents against cancer (Ravichandiran et al., 2019).

Synthesis and Properties of Sulfonated Polyimides

Research into the synthesis and properties of novel side-chain-sulfonated polyimides, derived from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone, has applications in creating flexible and tough membranes with high mechanical strength. These membranes exhibit anisotropic swelling and reasonably high proton conductivity, which are desirable properties for their use in various technological applications, such as fuel cells. The stability of sulfonic acid groups and the materials' solubility in common aprotic solvents are of particular interest, indicating the potential for these materials in advanced scientific research and applications (Chen et al., 2006).

properties

IUPAC Name

[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O9S/c33-29(39-22-11-3-1-4-12-22)31(42(37,38)24-15-9-10-21(20-24)32(35)36)27-18-19-28(26-17-8-7-16-25(26)27)41-30(34)40-23-13-5-2-6-14-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINXITHHPDIRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

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